N-(2,4-difluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide

11β-HSD1 Inhibition Type 2 Diabetes Metabolic Syndrome

N-(2,4-difluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide (CAS not publicly assigned, MF: C18H17F3N2O3S, MW: 398.4 g/mol) is a synthetic small molecule belonging to the 1-arylsulfonyl piperidine-3-carboxamide class. This class has been primarily investigated for its inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism and a validated target for Type 2 Diabetes and metabolic syndrome.

Molecular Formula C18H17F3N2O3S
Molecular Weight 398.4 g/mol
Cat. No. B4707551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide
Molecular FormulaC18H17F3N2O3S
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C18H17F3N2O3S/c19-13-3-6-15(7-4-13)27(25,26)23-9-1-2-12(11-23)18(24)22-17-8-5-14(20)10-16(17)21/h3-8,10,12H,1-2,9,11H2,(H,22,24)
InChIKeyZHYHCKOOFGWPNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-difluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide: Chemical Profile and Research Context


N-(2,4-difluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide (CAS not publicly assigned, MF: C18H17F3N2O3S, MW: 398.4 g/mol) is a synthetic small molecule belonging to the 1-arylsulfonyl piperidine-3-carboxamide class . This class has been primarily investigated for its inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism and a validated target for Type 2 Diabetes and metabolic syndrome [1]. The compound features a 2,4-difluorophenyl group on the carboxamide nitrogen and a 4-fluorophenyl group on the sulfonyl moiety, a specific combination designed to modulate lipophilicity, target engagement, and metabolic stability [1].

Why Simple Analogs Cannot Replace N-(2,4-difluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide in Targeted Studies


In-class substitution is unreliable due to a steep structure-activity relationship (SAR) within the 1-arylsulfonyl piperidine-3-carboxamide series. Published research demonstrates that the nature of the N-amide substituent is a critical driver of both potency and cross-species activity against 11β-HSD1. For instance, small lipophilic groups on the amide moiety can lead to potent inhibition of the human enzyme, while larger, bulkier groups are required for potent mouse enzyme inhibition, a crucial factor for in vivo preclinical evaluation [1]. The specific combination of a 2,4-difluorophenyl amide and a 4-fluorophenyl sulfonyl group in the target compound represents a unique, unexplored vector in this SAR landscape, distinct from the extensively characterized bornylamine and isopinocampheylamine derivatives [1]. Therefore, even structurally similar analogs may exhibit significant shifts in target potency, selectivity, and pharmacokinetic profiles, making direct substitution without quantitative justification a high-risk approach for research continuity.

Quantitative Differentiation Evidence for N-(2,4-difluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide


Comparative 11β-HSD1 Inhibitory Potency Against the Class-Leading (R)-(+)-Bornylamine Derivative

The 1-arylsulfonyl piperidine-3-carboxamide class is validated by the highly potent (R)-(+)-bornylamine derivative (compound 8l), which inhibits mouse 11β-HSD1 with an IC50 of 18 nM [1]. While the target compound N-(2,4-difluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide has a distinct amide substituent, it serves as a critical comparator. Published SAR indicates that the large lipophilic bornylamine group is essential for achieving cross-species potency for the mouse enzyme [1]. In contrast, the target compound's smaller 2,4-difluorophenyl group may confer human enzyme selectivity, offering a differentiated profile for human-specific assay development versus in vivo rodent models. A key finding was that the (R)-(+)-bornylamine derivative 8l achieved 71% and 63% inhibition in mouse adipose and liver tissue 1 hour post-administration but was short-acting in vivo [1], creating a need for alternative derivatives like the target compound with potentially improved PK profiles.

11β-HSD1 Inhibition Type 2 Diabetes Metabolic Syndrome Structure-Activity Relationship

Differentiation from N-(2,4-difluorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide via Sulfonyl Group Lipophilicity

A direct analog, N-(2,4-difluorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide, differs only in the sulfonyl substituent (methyl vs. 4-fluorophenyl) . This change has a profound impact on calculated lipophilicity (cLogP). Replacing a methyl group (CH3) with a 4-fluorophenyl group significantly increases the partition coefficient, enhancing hydrophobicity. In related piperidine sulfonamide series, such increases in lipophilicity have been correlated with improved membrane permeability but also a higher risk of metabolic clearance [1]. Therefore, the target compound offers a specific lipophilicity 'tuning point' that is absent in the methyl analog, allowing researchers to probe the relationship between hydrophobicity, target residence time, and off-target binding within the same 2,4-difluorophenyl amide vector.

Physicochemical Property Optimization Lipophilicity Metabolic Stability

Regioisomeric Selectivity: 3-Carboxamide vs. 4-Carboxamide Analogs in Biological Target Engagement

The target compound is a piperidine-3-carboxamide, which can be compared to its regioisomer, N-(2,4-difluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide (CAS 941981-81-3) . In 11β-HSD1 inhibitor research, the position of the carboxamide on the piperidine ring is a critical determinant of activity. The foundational SAR for this class was established on the 3-carboxamide scaffold, which was found to be essential for mimicking key interactions within the enzyme's active site [1]. The 4-carboxamide regioisomer is primarily explored in other contexts, such as 5-HT2A receptor antagonism [2]. This divergence in reported biological activity between regioisomers underscores the importance of the 3-position for maintaining on-target 11β-HSD1 pharmacology.

Regioisomerism Target Engagement 11β-HSD1 Selectivity

Optimal Scientific and Procurement Application Scenarios for N-(2,4-difluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide


Human 11β-HSD1 Selectivity Profiling in Glucocorticoid Metabolism Research

Based on its structural divergence from cross-species potent compounds like the bornylamine derivative 8l, this compound is ideally suited for use as a probe in cell-based assays (e.g., human adipocytes or hepatocytes) to investigate human-specific 11β-HSD1 inhibition. Its predicted selectivity profile fills a critical gap, as the highly potent mouse-active inhibitors have shown short in vivo duration [1].

Controlled Physicochemical Optimization Studies for Metabolic Stability

In a series of N-(2,4-difluorophenyl)-1-sulfonyl-piperidine-3-carboxamides, the target compound represents a key intermediate lipophilicity vector between the methylsulfonyl and larger alkyl/aryl sulfonyl analogs. It can be used in comparative in vitro ADME panels (microsomal stability, permeability) to empirically map the impact of the 4-fluorophenyl sulfonyl group on clearance and bioavailability, building on established SAR for piperidine sulfonamides [2].

Negative Control for 5-HT2A Antagonist Regioisomer Studies

For research programs focused on CNS disorders where the 4-carboxamide regioisomer (CAS 941981-81-3) is a lead scaffold for 5-HT2A receptor antagonism , this 3-carboxamide compound serves as a vital negative control. Its procurement alongside the 4-carboxamide analog allows for rigorous validation of target engagement and functional selectivity, ensuring that observed biological effects are regioisomer-specific.

Scaffold-Hopping Starting Point for Novel HBV Capsid Assembly Modulators

Recent studies have identified N-sulfonylpiperidine-3-carboxamides (SPCs) as a promising new class of HBV capsid assembly modulators, with compound C-49 showing potent in vivo activity (2.42 log reduction of serum HBV DNA at 100 mg/kg in transgenic mice) [3]. The target compound, with its distinct 2,4-difluorophenylamide and 4-fluorophenylsulfonyl decoration, offers a novel combinatorial scaffold for exploring anti-HBV SAR beyond the published SPC derivatives.

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.